,7-DFICA acts as a starting material for the synthesis of diverse heterocyclic scaffolds, which are ring structures containing different elements. These scaffolds are crucial building blocks for numerous biologically active molecules with potential therapeutic applications. Studies have shown the successful utilization of 4,7-DFICA in the synthesis of:
4,7-Difluoro-1H-indole-2-carboxylic acid is a fluorinated derivative of indole, characterized by the presence of two fluorine atoms at positions 4 and 7 of the indole structure, along with a carboxylic acid group at position 2. The molecular formula of this compound is C₉H₅F₂N₁O₂, with a molecular weight of approximately 197.14 g/mol. The unique fluorination enhances both the chemical stability and biological activity of the compound, making it significant in various fields, particularly medicinal chemistry and materials science .
Research indicates that 4,7-difluoro-1H-indole-2-carboxylic acid exhibits potential biological activities, including:
The synthesis of 4,7-difluoro-1H-indole-2-carboxylic acid typically involves:
4,7-Difluoro-1H-indole-2-carboxylic acid finds applications across various domains:
Studies on the interactions of 4,7-difluoro-1H-indole-2-carboxylic acid with biological targets are ongoing. Preliminary research suggests that it may interact with specific enzymes or receptors involved in disease pathways, potentially leading to therapeutic applications. The compound's ability to modulate biological activity through these interactions makes it a candidate for further investigation in drug development .
Several compounds share structural similarities with 4,7-difluoro-1H-indole-2-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
7-Fluoro-1H-indole-2-carboxylic acid | 399-67-7 | 0.97 |
5,7-Difluoro-1H-indole-2-carboxylic acid | 186432-20-2 | 0.95 |
4-Fluoro-1H-indole-2-carboxylic acid | 399-68-8 | 0.95 |
5-Fluoro-3H-benzo[e]indole-2-carboxylic acid | 900640-37-1 | 0.95 |
8-Fluoroquinoline-2-carboxylic acid | 914208-13-2 | 0.93 |
These compounds exhibit varying degrees of similarity based on their structural features but differ in their specific biological activities and applications. The unique positioning of the fluorine atoms in 4,7-difluoro-1H-indole-2-carboxylic acid contributes to its distinct properties compared to these similar compounds .
Irritant